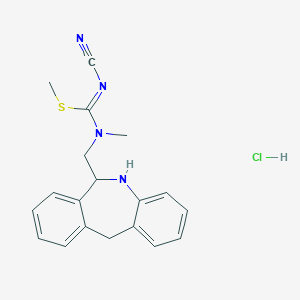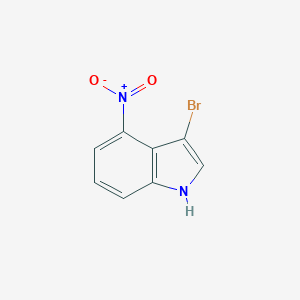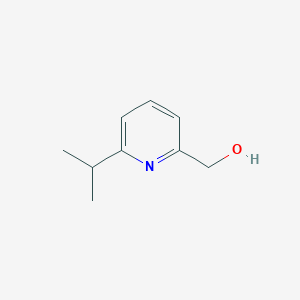
(6-Isopropylpyridin-2-yl)methanol
描述
(6-Isopropylpyridin-2-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isopropyl group at the 6-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (6-Isopropylpyridin-2-yl)methanol typically begins with commercially available pyridine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: (6-Isopropylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: (6-Isopropylpyridin-2-yl)carboxylic acid.
Reduction: (6-Isopropylpyridin-2-yl)methylamine.
Substitution: (6-Isopropylpyridin-2-yl)chloromethane.
科学研究应用
Chemistry:
Catalysis: (6-Isopropylpyridin-2-yl)methanol can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes, thereby modulating their activity.
Medicine:
Drug Development: this compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (6-Isopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecule, thereby exerting the compound’s effects.
相似化合物的比较
- (6-Methylpyridin-2-yl)methanol
- (6-Ethylpyridin-2-yl)methanol
- (6-Propylpyridin-2-yl)methanol
Comparison:
- Structural Differences: The primary difference between (6-Isopropylpyridin-2-yl)methanol and its similar compounds lies in the nature of the alkyl group at the 6-position. While this compound has an isopropyl group, the similar compounds have methyl, ethyl, or propyl groups.
- Reactivity: The presence of different alkyl groups can influence the reactivity and steric properties of the compound. For example, the isopropyl group in this compound may provide greater steric hindrance compared to the methyl group in (6-Methylpyridin-2-yl)methanol, affecting the compound’s interaction with other molecules.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition or material synthesis, compared to its similar compounds.
属性
IUPAC Name |
(6-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLWUHYWOHHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)
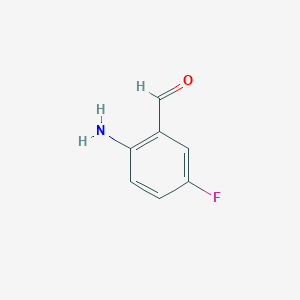
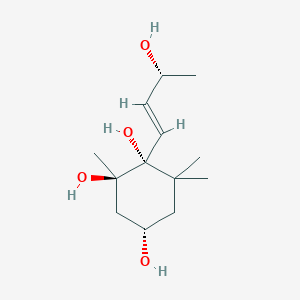
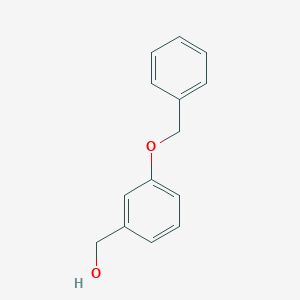
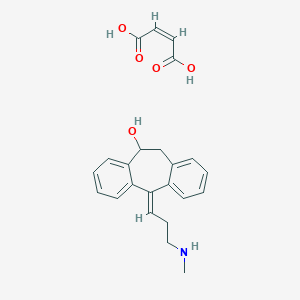
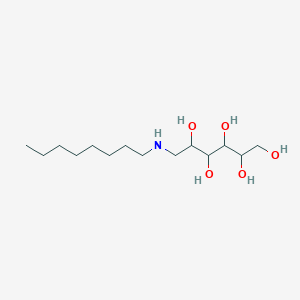
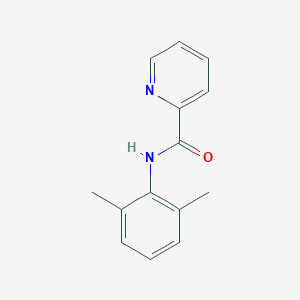
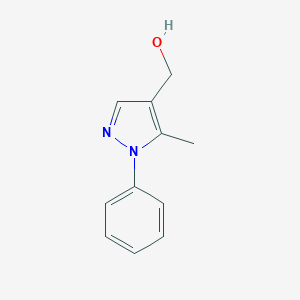
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
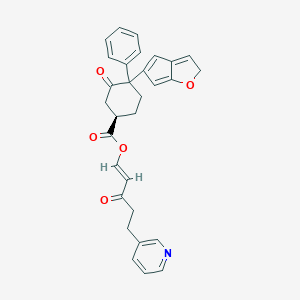
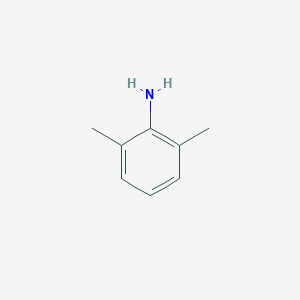
![2-[2-(2-Chloroethoxy)ethoxy]ethanol](/img/structure/B139825.png)
